Cas no 76706-59-7 (6-amino-N-hydroxypyridine-3-carboxamide)

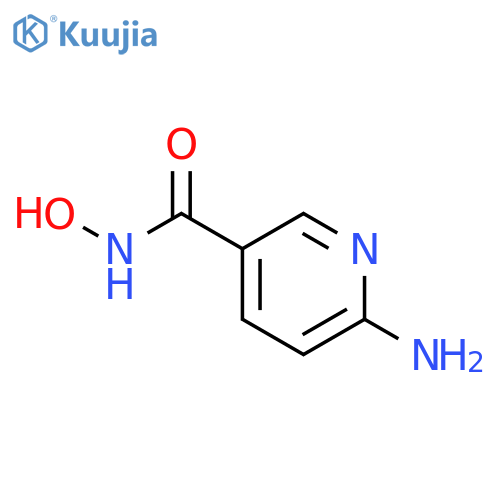

76706-59-7 structure

商品名:6-amino-N-hydroxypyridine-3-carboxamide

6-amino-N-hydroxypyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 6-amino-N-hydroxypyridine-3-carboxamide

- 76706-59-7

- BDBM50573497

- SCHEMBL11324381

- CHEMBL4864065

- 6-Amino-N-hydroxy-3-pyridinecarboxamide

- 6-AMINO-N-HYDROXYNICOTINAMIDE

- 6-Aminonicotinohydroxamic acid

- BDA70659

- EN300-303542

- 3-Pyridinecarboxamide, 6-amino-N-hydroxy-

- DTXSID30227506

-

- MDL: MFCD01758474

- インチ: InChI=1S/C6H7N3O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H2,7,8)(H,9,10)

- InChIKey: VTGKSUIGZGSWGG-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=NC=C1C(=O)NO)N

計算された属性

- せいみつぶんしりょう: 153.053826475g/mol

- どういたいしつりょう: 153.053826475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 88.2Ų

6-amino-N-hydroxypyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A611219-1g |

6-Amino-N-hydroxynicotinamide |

76706-59-7 | 97% | 1g |

$842.0 | 2024-04-17 | |

| Enamine | EN300-303542-1.0g |

6-amino-N-hydroxypyridine-3-carboxamide |

76706-59-7 | 95.0% | 1.0g |

$943.0 | 2025-03-19 | |

| Enamine | EN300-303542-10.0g |

6-amino-N-hydroxypyridine-3-carboxamide |

76706-59-7 | 95.0% | 10.0g |

$4052.0 | 2025-03-19 | |

| Enamine | EN300-303542-1g |

6-amino-N-hydroxypyridine-3-carboxamide |

76706-59-7 | 95% | 1g |

$943.0 | 2023-09-06 | |

| Enamine | EN300-303542-5.0g |

6-amino-N-hydroxypyridine-3-carboxamide |

76706-59-7 | 95.0% | 5.0g |

$2732.0 | 2025-03-19 | |

| Enamine | EN300-303542-2.5g |

6-amino-N-hydroxypyridine-3-carboxamide |

76706-59-7 | 95.0% | 2.5g |

$1848.0 | 2025-03-19 | |

| TRC | A636428-5mg |

6-amino-N-hydroxypyridine-3-carboxamide |

76706-59-7 | 5mg |

$ 70.00 | 2022-06-07 | ||

| TRC | A636428-50mg |

6-amino-N-hydroxypyridine-3-carboxamide |

76706-59-7 | 50mg |

$ 365.00 | 2022-06-07 | ||

| Enamine | EN300-303542-10g |

6-amino-N-hydroxypyridine-3-carboxamide |

76706-59-7 | 95% | 10g |

$4052.0 | 2023-09-06 | |

| Aaron | AR005WAJ-2.5g |

6-AMINO-N-HYDROXYNICOTINAMIDE |

76706-59-7 | 95% | 2.5g |

$2566.00 | 2023-12-13 |

6-amino-N-hydroxypyridine-3-carboxamide 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

76706-59-7 (6-amino-N-hydroxypyridine-3-carboxamide) 関連製品

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:76706-59-7)6-amino-N-hydroxypyridine-3-carboxamide

清らかである:99%

はかる:1g

価格 ($):758.0